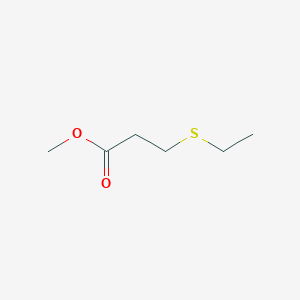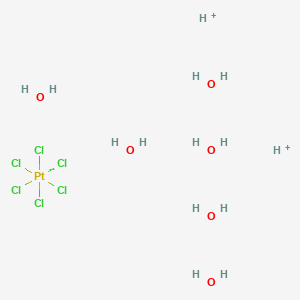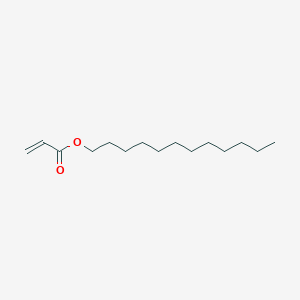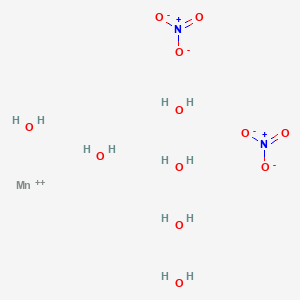
Methyl 3-(ethylsulfanyl)propanoate
描述
“Methyl 3-(ethylsulfanyl)propanoate” is a chemical compound. It is also known by other names such as “Ethyl 3-(methylthio)propionate”, “Propanoic acid, 3-(methylthio)-, ethyl ester”, “Ethyl β-methylthiopropionate”, “Propionic acid, 3-(methylthio)-, ethyl ester”, “3-(Methylthio)propionic acid ethylester”, and "Ethyl methylthiopropanoate" . Its molecular formula is C6H12O2S .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, propanol was synthesized from propanoic acid via two steps: esterification of propanoic acid and methanol in the presence of the sulfuric acid catalyst with the mole ratio of 4:3 to produce methyl propanoate, and reduction of methyl propanoate with sodium using ethylene glycol as the solvent to yield propanol . Another study investigated the use of a Baeyer–Villiger monooxygenase (BVMO) to produce methyl propanoate, an important precursor for polymethyl methacrylates .Molecular Structure Analysis
The molecular structure of “Methyl 3-(ethylsulfanyl)propanoate” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Esters, such as “Methyl 3-(ethylsulfanyl)propanoate”, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-(ethylsulfanyl)propanoate” can be found in ECHA’s databases .科学研究应用
Biosynthesis and Flavor Enhancement
- Fruit Flavor Biosynthesis : Research on Actinidia chinensis kiwifruit identified the biosynthesis of 3-(methylsulfanyl)propionate esters, including ethyl 3-(methylsulfanyl)prop-2-enoate, which contribute to the fruit's flavor profile. These compounds were specific to eating-ripe fruit, suggesting their importance in flavor development and potentially in enhancing fruit flavors through biotechnological methods (Günther et al., 2010).
Chemical Kinetics and Fuel Research
- Biofuel Production : Studies on ethyl propanoate and methyl butanoate, which share a similar ester group to Methyl 3-(ethylsulfanyl)propanoate, focused on their thermochemistry and kinetics. These compounds are model biofuels, and understanding their decomposition pathways can inform the production of more efficient biofuels (El‐Nahas et al., 2007).
Environmental Applications
- Atmospheric Degradation : The atmospheric degradation of compounds like 3-ethoxy-1-propanol, related to the chemical structure of interest, has been studied for its reactions with Cl atoms and OH and NO3 radicals. Such research helps understand the environmental impact of volatile organic compounds (VOCs) and their degradation pathways in the atmosphere (Aranda et al., 2021).
Biocatalysis and Synthetic Biology
- Synthetic Microbial Community for Flavor Biosynthesis : Research on constructing a synthetic microbial community for biosynthesizing volatile sulfur compounds, such as 3-(methylthio)-1-propanol, demonstrates the potential of biotechnological applications in flavor enhancement and fermentation processes. This approach highlights the role of multi-module division of labor in synthetic biology for producing specific flavor compounds (Du et al., 2021).
Material Science and Polymerization
- Photopolymerization for Biomaterials : Research into photopolymerization processes using specific initiators for polymerizing diacrylated compounds indicates potential applications in creating biomimetic materials. This technology has implications for encapsulating living cells in three-dimensional materials, suggesting a connection to the development of medical devices and tissue engineering materials (Fairbanks et al., 2009).
安全和危害
While specific safety data for “Methyl 3-(ethylsulfanyl)propanoate” was not found, similar compounds such as Methyl 3-bromopropionate and Ethyl propionate have safety data sheets available . These documents provide information on handling, storage, and first aid measures, which may be relevant to “Methyl 3-(ethylsulfanyl)propanoate”.
未来方向
属性
IUPAC Name |
methyl 3-ethylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-3-9-5-4-6(7)8-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZAEFYOTHDMNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286548 | |
| Record name | Methyl 3-(ethylsulfanyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(ethylsulfanyl)propanoate | |
CAS RN |
18673-13-7 | |
| Record name | Methyl 3-(ethylthio)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18673-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 46447 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018673137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, methyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-(ethylsulfanyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 3-(ethylthio)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)








![7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B107461.png)

